Azido-PEG1-amine
Description
Contextualizing Azido-PEG1-Amine within Heterobifunctional Linkers for Scholarly Inquiry
This compound is a prime example of a heterobifunctional linker, a class of reagents designed to connect two different molecules with high specificity. creative-biolabs.comscbt.com Unlike homobifunctional linkers that possess two identical reactive groups, heterobifunctional linkers have two distinct reactive ends. gbiosciences.com This intrinsic asymmetry is crucial for controlled, stepwise reactions, minimizing undesirable outcomes like polymerization or self-conjugation. gbiosciences.com
The strategic design of heterobifunctional linkers allows researchers to orchestrate the assembly of molecular conjugates with precision. creative-biolabs.com This class of molecules is vital for investigating molecular interactions, creating novel therapeutic agents, and developing advanced biomaterials. scbt.com this compound, with its amine and azide (B81097) functionalities, fits squarely within this category, offering two distinct chemical handles for sequential conjugation reactions. broadpharm.com
Evolution of Polyethylene Glycol (PEG) Derivatives in Modern Chemical Biology
Polyethylene glycol (PEG) and its derivatives have become indispensable in chemical biology and medicine due to their hydrophilicity, biocompatibility, and non-immunogenic nature. nih.govyoutube.com The process of attaching PEG chains to molecules, known as PEGylation, has been a highly successful strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules for over two decades. nih.govbiochempeg.com
The evolution of PEG technology has moved from using polydisperse PEG mixtures to the synthesis of well-defined, monodisperse PEG derivatives. nih.gov This advancement allows for greater control over the structure and properties of the resulting bioconjugates. Furthermore, the development of PEG derivatives with various functional groups has expanded their utility, enabling their use as linkers and spacers in complex molecular architectures. youtube.combiochempeg.com These derivatives can be linear or branched, with multi-arm PEGs being used in applications like hydrogel formation for controlled drug release. biochempeg.com this compound represents a specific, short-chain PEG derivative tailored for applications requiring a defined and compact linker. biosynth.com
Significance of Dual Functionality: Azide and Amine Groups in this compound
The power of this compound lies in the distinct reactivity of its two functional groups: the primary amine (-NH2) and the azide (-N3). broadpharm.commedkoo.com This dual functionality allows for orthogonal conjugation strategies, where each group can be reacted selectively without interfering with the other.
The primary amine group is readily reactive with a variety of electrophilic groups, such as carboxylic acids, activated esters (like N-hydroxysuccinimidyl esters), and aldehydes. broadpharm.commedkoo.com This reactivity is commonly exploited to label or modify proteins, peptides, and other biomolecules that contain accessible carboxyl groups or can be functionalized to present them. gbiosciences.comrsc.org
The azide group is a key component for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. labinsights.nlbiochempeg.com Specifically, the azide group can participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring. medchemexpress.comprecisepeg.com This reaction is highly selective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. biochempeg.combroadpharm.com The azide group can also be reduced to a primary amine, providing another pathway for conjugation. precisepeg.com
The combination of these two functionalities in a single molecule provides researchers with a powerful tool for creating precisely defined bioconjugates. broadpharm.com
Scope and Research Trajectories of this compound in Contemporary Science
The unique properties of this compound have led to its application in a variety of research areas. Its role as a heterobifunctional linker is central to the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medkoo.commedchemexpress.combldpharm.com In ADCs, the linker connects a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells. In PROTACs, it links a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com
Furthermore, this compound is utilized in surface modification and the development of biomaterials. The amine or azide group can be used to anchor the molecule to a surface, while the other functional group remains available for the attachment of biomolecules, such as enzymes or antibodies, to create biosensors or functionalized nanoparticles. scbt.comcd-bioparticles.net
Future research is likely to focus on the development of more complex and precisely defined molecular architectures using this compound and similar linkers. This includes the creation of multi-functional nanoparticles for targeted drug delivery and diagnostics, as well as the assembly of intricate protein-protein conjugates to study cellular signaling pathways. scbt.comsemanticscholar.org The continued exploration of click chemistry and other bioorthogonal reactions will further expand the utility of this versatile molecule. labinsights.nlnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C4H10N4O | medkoo.com |
| Molecular Weight | 130.15 g/mol | medkoo.com |
| IUPAC Name | 2-(2-azidoethoxy)ethan-1-amine | medkoo.com |
| CAS Number | 464190-91-8 | broadpharm.commedkoo.com |
| Purity | Typically >95% | creative-biolabs.com |
| Appearance | Varies (often an oil or liquid) | medkoo.com |
| Solubility | Soluble in water, DMSO, DCM, DMF | broadpharm.commedkoo.com |
Table 2: Functional Group Reactivity
| Functional Group | Reactive Towards | Reaction Type | Product | Source |
|---|---|---|---|---|
| Amine (-NH2) | Carboxylic acids, activated esters (e.g., NHS esters), aldehydes, ketones | Acylation, Reductive amination | Amide bond, Amine | broadpharm.commedkoo.com |
| Azide (-N3) | Alkynes (terminal or strained) | Click Chemistry (CuAAC or SPAAC) | Triazole ring | broadpharm.commedchemexpress.comprecisepeg.com |
| Azide (-N3) | Phosphines | Staudinger Ligation | Amide bond (after hydrolysis) | precisepeg.comnih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1-Amino-3-azidopropane |
| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate |
| 3-Amino-1, 2-propanediol |
| 3-chloro-1, 2-propanediol |
| 4-(4-N-maleimidophenyl)butyric acid hydrazide |
| 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester |
| This compound |
| Bicyclo[6.1.0]nonyne |
| Deoxycholic acid |
| Dibenzocyclooctyne |
| Ethylene (B1197577) glycol |
| N-((2-pyridyldithio)ethyl)-4-azidosalicylamide |
| Polyethylene Glycol |
| Sulfo-SMCC |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-azidoethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c5-1-3-9-4-2-7-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVRHWKIDNQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Azido Peg1 Amine
Synthetic Pathways for Azido-PEG1-Amine Production
The synthesis generally proceeds through a series of steps involving the modification of a PEG backbone.
Synthesis of the PEG Backbone via Ring-Opening Polymerization of Ethylene (B1197577) Oxide
Polyethylene glycol chains are commonly synthesized through the ring-opening polymerization of ethylene oxide (EO). This process typically utilizes an initiator, such as an alcohol, under controlled conditions to yield PEG chains with defined molecular weights and end groups niph.go.jpmdpi.com. For the synthesis of heterobifunctional PEGs like this compound, initiators that allow for differential functionalization of the chain ends may be employed niph.go.jp.
Terminal Hydroxyl Group Functionalization to Azide (B81097) Moiety (e.g., via Mesylate Formation and Sodium Azide Treatment)
A common method for introducing the azide group involves converting a terminal hydroxyl group of the PEG chain into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with sodium azide (NaN₃) smolecule.combenchchem.commdpi.comnih.govnih.gov.
Mesylation: The hydroxyl group is reacted with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (B109758) (DCM) benchchem.comnih.gov. This reaction converts the hydroxyl group into a mesylate, a good leaving group.
Azide Substitution: The mesylated PEG intermediate is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or ethanol (B145695) at elevated temperatures benchchem.commdpi.comnih.gov. The azide ion displaces the mesylate group through an S₂ reaction, resulting in the formation of the azido-terminated PEG. This method has been reported to yield high conversions of the hydroxyl to azide end group nih.gov.
An example procedure for the synthesis of azide PEG involves dissolving mesylate-terminated PEG in ethanol before adding NaN₃ and refluxing the mixture nih.gov.
Introduction of the Amine Functionality (e.g., via Reaction with Methylamine)
The introduction of the amine functionality can be achieved through various methods, often involving the modification of a precursor molecule or the reduction of an azide group. While the provided outline specifically mentions reaction with methylamine (B109427), the synthesis of this compound, which contains a primary amine (-NH₂), typically involves different strategies compared to introducing a methylamine (-NHCH₃) group as seen in Azido-PEG1-methylamine synthesis smolecule.com.
One approach to obtain the primary amine involves the reduction of a terminal azide group on a PEG chain that already possesses the azide functionality at one end and a protected or different group at the other. Reduction of the azide to a primary amine can be achieved using various reducing agents, such as triphenylphosphine (B44618) (Staudinger reduction) or hydrogen sulfide (B99878) mdpi.comgoogle.com. Another method involves the reaction of a suitable PEG derivative with ammonia (B1221849) or a protected amine followed by deprotection mdpi.comgoogle.com.
For this compound specifically, which is a heterobifunctional molecule with an azide and a primary amine, the synthetic route would need to introduce both functionalities at the desired positions on the short PEG chain. This could involve starting with a precursor that already has one of the functional groups or a protected version, and then introducing the second, followed by any necessary deprotections.
Alternative and Emerging Synthetic Strategies for this compound
While the detailed synthesis of this compound is not extensively described in the provided snippets beyond the general steps, alternative strategies for synthesizing heterobifunctional PEGs with azide and amine groups have been reported. One study describes the synthesis of azido-terminated heterobifunctional PEGs with primary amine end groups through the ring-opening polymerization of ethylene oxide initiated with allyl alcohol, followed by a two-step modification of the hydroxyl end to an azido (B1232118) group, and then amination of the allyl terminal end via radical addition of thiol compounds niph.go.jpnih.govacs.org. This highlights the use of different starting initiators and reaction sequences to achieve the desired heterobifunctionality.
Emerging strategies in PEG synthesis and functionalization aim for higher efficiency, purity, and control over the polymer architecture and end-group functionalization mdpi.comnih.gov. This includes exploring new catalysts, reaction conditions, and protecting group strategies to selectively introduce and transform functional groups on PEG chains.
Chemical Reactivity and Derivatization Schemes
This compound possesses two highly reactive functional groups, the azide and the amine, allowing for versatile chemical modifications and conjugations.
Reactivity of the Azide Group in this compound
The azide group (-N₃) is a key functional handle in this compound, primarily known for its participation in click chemistry reactions biochempeg.commedkoo.comaxispharm.commedchemexpress.combioscience.co.ukbroadpharm.com. The most prominent click chemistry reaction involving azides is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage medchemexpress.combioscience.co.uk. This reaction is highly efficient, bioorthogonal, and can be carried out under mild conditions, making it ideal for conjugating molecules in complex biological environments smolecule.commedchemexpress.com.
The azide group can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclized alkynes like bicyclononyne (BCN) or dibenzocyclooctyne (DBCO). medchemexpress.combioscience.co.uk This reaction proceeds without the need for a copper catalyst, which is advantageous in applications where copper toxicity is a concern medchemexpress.com.
The reactivity of the azide group in this compound allows for its conjugation to various molecules containing complementary functional groups, such as alkynes, BCN, or DBCO. This is widely utilized in bioconjugation for labeling, immobilization, and creating complex molecular architectures biosynth.combiochempeg.comsmolecule.compolysciences.comcreativepegworks.com.
The amine group in this compound is also highly reactive and can participate in various reactions, including amide bond formation with carboxylic acids or activated esters (e.g., NHS esters), and reactions with carbonyl compounds (ketones and aldehydes) biochempeg.commedkoo.comaxispharm.comsmolecule.combroadpharm.com. This allows for orthogonal functionalization, where the azide group is reacted selectively, followed by reaction of the amine group, or vice versa, enabling the creation of complex conjugates with precise control over the attachment points.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used "click chemistry" reaction due to its high efficiency, regioselectivity, and tolerance of various functional groups biochempeg.commedkoo.comsmolecule.comprecisepeg.commedchemexpress.combroadpharm.com. This reaction involves the reaction between an azide and a terminal alkyne in the presence of a copper(I) catalyst, typically forming a 1,4-disubstituted 1,2,3-triazole ring organic-chemistry.orgchalmers.se. This compound can readily undergo CuAAC reactions with molecules containing terminal alkyne groups, creating a stable triazole linkage biochempeg.commedkoo.comsmolecule.comaxispharm.combroadpharm.com. The CuAAC reaction is often carried out under mild conditions, making it suitable for bioconjugation applications researchgate.net.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free Click Chemistry)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal click chemistry reaction that proceeds without the need for a cytotoxic copper catalyst biochempeg.commedchemexpress.comcreative-biolabs.comalfa-chemistry.com. This reaction involves the cycloaddition between an azide and a strained alkyne, such as cyclooctynes (e.g., BCN or DBCO), to form a triazole biochempeg.commedchemexpress.comcreative-biolabs.comalfa-chemistry.com. This compound can participate in SPAAC reactions with molecules containing strained alkynes, providing a copper-free method for conjugation biochempeg.commedchemexpress.com. This is particularly useful for labeling live cells or sensitive biomolecules where copper toxicity is a concern creative-biolabs.com.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is another click chemistry variant that complements the CuAAC reaction precisepeg.comorganic-chemistry.orgchalmers.senih.govnih.gov. Unlike CuAAC, which typically yields 1,4-disubstituted triazoles, RuAAC often selectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes organic-chemistry.orgchalmers.senih.govnih.gov. Ruthenium(II) complexes, such as [CpRuCl] complexes like CpRuCl(PPh₃)₂ or Cp*RuCl(COD), have been identified as effective catalysts for this reaction organic-chemistry.orgchalmers.senih.gov. The mechanism is proposed to involve oxidative coupling of the azide and alkyne, followed by reductive elimination to form the triazole organic-chemistry.orgchalmers.senih.gov. This compound's azide group can participate in RuAAC with appropriate alkyne partners, offering regioselectivity control in triazole formation precisepeg.com.
Staudinger Ligation with Phosphine (B1218219) Derivatives
The Staudinger ligation is a modification of the classic Staudinger reaction, allowing for the formation of a stable amide bond between an azide and a phosphine derivative, typically an arylphosphine containing a trapping group broadpharm.combioscience.co.ukwindows.netwikipedia.org. This reaction proceeds via the formation of an iminophosphorane intermediate, followed by intramolecular reaction to form the amide linkage wikipedia.org. The Staudinger ligation is a bioorthogonal reaction that can be carried out under physiological conditions windows.net. The azide group of this compound can react with suitable phosphine derivatives through the Staudinger ligation, enabling the formation of conjugates, including water-soluble ones precisepeg.combroadpharm.comwindows.net.
Reactivity of the Primary Amine Group in this compound
The primary amine group (-NH₂) in this compound is a nucleophilic functional group that can react with various electrophiles, forming stable covalent bonds biochempeg.commedkoo.comsmolecule.comaxispharm.combroadpharm.com.
Amide Bond Formation with Carboxylic Acids and Activated Esters (e.g., NHS Esters)
Primary amines readily react with carboxylic acids in the presence of coupling agents (such as EDC or HATU) to form stable amide bonds broadpharm.comcd-bioparticles.netbroadpharm.combocsci.commdpi.com. Alternatively, they react efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to yield amide linkages biochempeg.commedkoo.comaxispharm.combroadpharm.comwindows.netbocsci.comcd-bioparticles.netbroadpharm.comprecisepeg.com. The reaction with NHS esters is particularly common for labeling proteins and other amine-containing molecules and typically occurs in buffers with a pH between 7 and 9 windows.netprecisepeg.com. The primary amine of this compound can undergo amide bond formation with carboxylic acids or activated esters (like NHS esters) present on other molecules, allowing for their conjugation biochempeg.commedkoo.comaxispharm.combroadpharm.comwindows.netbocsci.comcd-bioparticles.netbroadpharm.com. This reaction is widely used for bioconjugation, such as attaching the PEG linker to proteins or peptides smolecule.comwindows.netprecisepeg.com.
Reactions with Carbonyls (Ketones and Aldehydes)
Primary amines can react with carbonyl compounds, specifically ketones and aldehydes, to form imines (Schiff bases) medkoo.comaxispharm.comlibretexts.org. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water libretexts.org. The formation of imines is typically acid-catalyzed and is reversible libretexts.org. The reaction rate is generally optimal around pH 5 libretexts.org. The primary amine group of this compound can react with aldehydes and ketones, forming imine linkages medkoo.comaxispharm.com.
Conjugation to Activated NHS Esters of Various Molecules
The primary amine group in this compound is highly reactive with activated esters, particularly N-hydroxysuccinimide (NHS) esters. broadpharm.combiochempeg.commedkoo.com This reaction forms a stable amide bond, covalently linking the this compound to molecules containing an activated NHS ester. This conjugation strategy is widely used for labeling or modifying molecules such as proteins, peptides, oligonucleotides, small molecules, and nanoparticles that have been functionalized with NHS esters. biosynth.combiochempeg.commedkoo.comcd-bioparticles.net The reaction between an amine and an NHS ester is a common bioconjugation technique, often performed under mild conditions.
Orthogonal Reactivity Profiles for Multi-Step Functionalization
A key feature of this compound is the orthogonal reactivity of its azide and amine functional groups. broadpharm.combiochempeg.commedkoo.com This orthogonality allows for selective, sequential chemical modifications without unintended side reactions between the two different functional groups or with previously introduced moieties.
The azide group is a prominent handle for "Click Chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. broadpharm.combiochempeg.commedkoo.commedchemexpress.com These reactions form a stable triazole linkage between the azide and a corresponding alkyne, bicyclononyne (BCN), or dibenzocyclooctyne (DBCO) moiety on another molecule. broadpharm.combiochempeg.commedkoo.commedchemexpress.com Click chemistry is highly efficient, bioorthogonal, and can be performed under mild conditions, making it suitable for conjugating sensitive biomolecules. precisepeg.comaxispharm.com
Simultaneously, the amine group can react with functional groups such as carboxylic acids, activated esters (like NHS esters), and carbonyls (ketones and aldehydes) to form amide or imine bonds, respectively. broadpharm.combiochempeg.commedkoo.comaxispharm.com
The ability to selectively react either the azide or the amine group independently allows for the creation of complex molecular conjugates with precise control over the attachment points and the order of conjugation. For example, one molecule can be attached via the amine group using NHS ester chemistry, and subsequently, a different molecule can be attached via the azide group using click chemistry, or vice versa. This sequential functionalization is invaluable in constructing multifunctional biomolecules, drug delivery systems, and molecular probes. biochempeg.comaxispharm.comrsc.org
Purification and Characterization Techniques in this compound Synthesis
Following synthesis and chemical derivatization, purification and characterization are essential steps to isolate the desired product and confirm its structure and purity.
Chromatographic Methods for Product Isolation
Chromatographic techniques are commonly employed to purify this compound and its conjugates from reaction mixtures, unreacted starting materials, and by-products. The specific chromatographic method used depends on the scale of the synthesis, the physical properties of the compound (such as polarity and molecular weight), and the nature of impurities.
While specific details for this compound purification were not extensively provided, general methods for purifying PEG derivatives and bioconjugates include techniques such as high-performance liquid chromatography (HPLC) and potentially column chromatography. nih.gov For larger PEG molecules, techniques like size exclusion chromatography might be relevant, although for PEG1, this is less likely to be the primary method. The choice of stationary and mobile phases in chromatography is critical and is optimized based on the compound's solubility and functional groups.
Spectroscopic and Spectrometric Analysis for Structural Confirmation
Spectroscopic and spectrometric methods are indispensable for confirming the structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful technique for verifying the molecular structure and confirming the presence of the characteristic protons in this compound, including those in the PEG backbone and adjacent to the azide and amine groups. medchemexpress.comnih.govnih.govlgcstandards.com The chemical shifts and integration of the signals provide detailed information about the compound's structure and can be used to estimate purity. medchemexpress.comsemanticscholar.orgnih.gov
Mass Spectrometry (MS): Mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS), is used to determine the molecular weight of this compound and its conjugates. medchemexpress.comnih.govnih.govlgcstandards.com This confirms the successful synthesis and conjugation reactions by matching the experimental mass-to-charge ratio (m/z) with the theoretical molecular weight. medchemexpress.comsemanticscholar.orgnih.gov MS can also help identify impurities.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to detect the presence of specific functional groups, such as the characteristic absorption band for the azide group around 2100-2180 cm⁻¹. researchgate.netnih.gov Changes in the IR spectrum after reaction can indicate successful functional group transformations. nih.gov
UV-Vis Spectroscopy: While not as universally applicable as NMR or MS for basic PEG linkers, UV-Vis spectroscopy can be useful if this compound is conjugated to a molecule with a chromophore that absorbs in the UV-Vis range. nih.gov
These analytical techniques, often used in combination, provide comprehensive data to confirm the identity, purity, and structural integrity of this compound and its derivatives. medchemexpress.comnih.govnih.govlgcstandards.com
Bioconjugation Strategies Employing Azido Peg1 Amine
Principles of Bioconjugation with Azido-PEG1-Amine
The application of this compound in bioconjugation relies on the distinct chemical properties of its azide (B81097) and amine functionalities and the influence of the PEG spacer.
Role of the PEG Spacer in Enhancing Solubility and Stability of Conjugates
Polyethylene glycol (PEG) is a biocompatible polymer widely used in bioconjugation to improve the properties of conjugated molecules, particularly proteins and peptides researchgate.netbocsci.comcreativepegworks.com. While this compound contains a very short PEG1 unit, the fundamental principles of PEGylation apply. PEGylation, the covalent attachment of PEG chains, can enhance the solubility and stability of biomolecule conjugates researchgate.netbocsci.comcreativepegworks.commdpi.com. The hydrophilic nature of PEG increases the solubility of conjugated hydrophobic molecules in aqueous solutions, which is particularly beneficial for proteins prone to aggregation bocsci.comcreativepegworks.comrsc.org. PEGylation can also improve protein stability against aggregation, denaturation, and enzymatic degradation researchgate.netbocsci.comcreativepegworks.com. The increased molecular weight conferred by PEG can also extend the circulation half-life of therapeutic proteins by reducing renal clearance and minimizing immune recognition bocsci.comcreativepegworks.commdpi.com.
Advantages of Click Chemistry in Bioconjugation
Click chemistry refers to a class of reactions that are highly efficient, selective, and can be performed under mild conditions, making them ideal for bioconjugation applications aatbio.commedchem101.combiochempeg.combocsci.com. The azide group in this compound is a key handle for click chemistry, particularly the azide-alkyne cycloaddition reaction biochempeg.commedchem101.combocsci.combioclone.net. This reaction forms a stable triazole linkage biochempeg.combioclone.netresearchgate.net.
Key advantages of employing click chemistry with the azide group of this compound in bioconjugation include:
High Efficiency and Yields: Click reactions typically proceed rapidly and with high yields, minimizing the formation of by-products aatbio.combocsci.combioclone.net.
Specificity and Bioorthogonality: Azides and the corresponding alkyne or cyclooctyne (B158145) reaction partners are generally absent in biological systems, allowing these reactions to occur selectively in complex biological environments without interfering with native biochemical processes aatbio.commedchem101.combocsci.combioclone.netbocsci.comcambridge.org.
Mild Reaction Conditions: Click reactions, especially copper-free variants like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be carried out under mild conditions, such as room temperature and in aqueous buffers, which is crucial for preserving the activity and integrity of sensitive biomolecules aatbio.commedchem101.combioclone.netbocsci.com.
Formation of Stable Linkages: The triazole product formed by azide-alkyne cycloaddition is chemically stable bioclone.netnih.gov.
Two prominent click chemistry reactions involving azides are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) bocsci.combioclone.netbocsci.combocsci.comnih.govaxispharm.comnih.govacs.org. CuAAC is highly efficient and regioselective but requires a copper catalyst, which can be toxic to biological systems bocsci.combioclone.netbocsci.combocsci.comnih.govmdpi.com. SPAAC, on the other hand, is copper-free and relies on the inherent strain of cyclooctyne reactants to drive the reaction with azides, making it suitable for in vivo and cellular applications medchem101.combocsci.comresearchgate.netbocsci.comnih.govacs.org. This compound can participate in both CuAAC (with terminal alkynes) and SPAAC (with strained alkynes like DBCO or BCN) biochempeg.commedchemexpress.com.
Specific Bioconjugation Applications of this compound
This compound's dual functionality makes it versatile for various bioconjugation applications, particularly in the modification of proteins and peptides.
Protein and Peptide Labeling and Conjugation
This compound can be used to introduce either an azide or an amine handle onto proteins and peptides, enabling subsequent conjugation reactions. The amine group can react with activated carboxyl groups on proteins or peptides, forming a stable amide bond and effectively labeling the biomolecule with an azide group biochempeg.comsmolecule.com. Conversely, if the protein or peptide is modified to contain a reactive group (e.g., an alkyne or strained alkyne), the azide group of this compound can be used for conjugation via click chemistry biochempeg.commedchemexpress.com. This allows for the labeling or conjugation of proteins and peptides with various molecules, such as fluorescent dyes, biotin (B1667282), or other proteins/peptides biochempeg.comsmolecule.commedchem101.com.
Site-Specific Antibody Conjugation
Site-specific antibody conjugation is crucial for developing homogeneous antibody-drug conjugates (ADCs) and other antibody-based therapeutics with improved efficacy and reduced toxicity compared to conjugates generated by random labeling biochempeg.combocsci.comnih.govgenovis.com. Azide-containing linkers, like this compound or similar compounds, play a role in site-specific antibody conjugation strategies, often in conjunction with click chemistry bocsci.comnih.govgenovis.comalphathera.com.
One approach involves introducing azide groups at specific sites on the antibody, such as engineered cysteine residues or through enzymatic modification of glycans nih.govgenovis.comacs.orgnih.gov. Subsequently, an alkyne or strained alkyne-functionalized molecule (e.g., a drug payload or label) can be conjugated to the antibody via CuAAC or SPAAC bocsci.comnih.govgenovis.comacs.orgnih.gov. For instance, enzymatic methods can introduce azide-labeled glycans onto antibodies, which are then reacted with cyclooctyne-modified payloads using SPAAC genovis.comacs.orgnih.gov. This results in site-specific labeling at the Fc glycan sites, preserving antibody binding affinity and leading to homogeneous conjugates with a defined drug-to-antibody ratio (DAR) genovis.comalphathera.com.
Another strategy involves modifying the antibody with a strained alkyne and using an azide-containing linker, which is attached to the molecule to be conjugated nih.govnih.gov. This compound, with its terminal amine, could potentially be reacted with a modified payload containing a carboxylic acid or activated ester, thereby functionalizing the payload with an azide group for subsequent click conjugation to an alkyne-modified antibody.
Enzymatic Conjugation Methods (e.g., Microbial Transglutaminase)
Enzymatic conjugation methods offer highly selective approaches for modifying proteins at specific amino acid residues under mild conditions nih.govnih.govbocsci.comchinesechemsoc.org. Enzymes like microbial transglutaminase (MTG) catalyze the formation of an amide bond between a glutamine residue on a protein and a primary amine-containing substrate nih.govbocsci.com.
This compound can be integrated into enzymatic conjugation strategies. For example, the amine group of this compound can serve as a substrate for MTG, allowing the site-specific introduction of an azide handle onto a protein containing a reactive glutamine residue nih.govbocsci.com. This azide-modified protein can then be conjugated to an alkyne or strained alkyne-containing molecule via click chemistry nih.govbocsci.com. This hybrid approach, combining enzymatic specificity with the efficiency of click chemistry, enables the creation of well-defined protein conjugates nih.govnih.govchinesechemsoc.org. Studies have demonstrated the use of MTG to attach azide-containing peptides or linkers to proteins, followed by click chemistry for further functionalization nih.govbocsci.com.
Another enzymatic method, Sortase-mediated ligation, can also be used to introduce reactive handles like azides onto proteins at specific peptide tags bocsci.comchinesechemsoc.org. An azide-containing linker could be incorporated into a peptide tag recognized by Sortase, allowing for enzymatic attachment of the azide handle to the target protein bocsci.comnih.gov.
Nucleic Acid Modification and Conjugation
This compound can be employed in strategies for modifying and conjugating nucleic acids. The amine group can react with activated carboxylic acids or NHS esters present on modified nucleic acids, forming stable amide bonds broadpharm.combiochempeg.commedkoo.comaxispharm.comaxispharm.combiochempeg.com. Alternatively, nucleic acids can be functionalized with alkyne groups, allowing conjugation with the azide moiety of this compound via click chemistry broadpharm.combiochempeg.commedkoo.comaxispharm.comsmolecule.comprecisepeg.commedchemexpress.comaxispharm.combiochempeg.comaxispharm.com. Research has demonstrated the conversion of primary amino groups on RNA into azides, which can then participate in click chemistry reactions for bioconjugation nih.gov. Oligonucleotides are commonly functionalized with amine linkers to enable subsequent conjugation google.comgenelink.com.
Oligonucleotide Functionalization
The heterobifunctional nature of this compound makes it suitable for functionalizing oligonucleotides. Oligonucleotides modified with reactive groups like NHS esters or carboxylic acids can be conjugated to the amine group of this compound broadpharm.combiochempeg.commedkoo.comaxispharm.comaxispharm.combiochempeg.com. Conversely, oligonucleotides containing alkyne or strained alkyne moieties can be functionalized with this compound through efficient click chemistry reactions involving the azide group broadpharm.combiochempeg.commedkoo.comaxispharm.comsmolecule.comprecisepeg.commedchemexpress.comaxispharm.combiochempeg.comaxispharm.com. This functionalization allows for the attachment of various labels, affinity tags, or solid supports to oligonucleotides genelink.com.
Surface Functionalization and Immobilization of Biomolecules
This compound is valuable for modifying surfaces and immobilizing biomolecules broadpharm.combiochempeg.commedkoo.comsmolecule.com. The amine group can be used to attach the linker to surfaces functionalized with carboxylic acids, NHS esters, or other reactive groups broadpharm.combiochempeg.commedkoo.comaxispharm.comsmolecule.comaxispharm.combiochempeg.com. Once the linker is immobilized, the terminal azide group is available for conjugating biomolecules containing alkyne or strained alkyne functionalities via click chemistry broadpharm.combiochempeg.commedkoo.comaxispharm.comsmolecule.comprecisepeg.commedchemexpress.comaxispharm.combiochempeg.comaxispharm.com. This approach allows for the creation of functionalized surfaces with controlled presentation of biomolecules. Chemoselective immobilization of proteins on gold surfaces using azide-functionalized alkanethiols and click reactions exemplifies this strategy nih.gov. Amino-PEG modified surfaces have also been utilized for applications like the electrophoretic separation of biomolecules medkoo.com.
Biosensors and Affinity Chromatography
In the development of biosensors and in affinity chromatography, the ability to immobilize biomolecules in a controlled and oriented manner is crucial biochempeg.comsmolecule.com. This compound can be used to functionalize surfaces of biosensor chips or chromatography resins, providing reactive sites for the immobilization of antibodies, enzymes, or other capture molecules biochempeg.comsmolecule.com. The PEG spacer helps to reduce non-specific binding and improve the accessibility of the immobilized biomolecule medkoo.com. Affinity chromatography often utilizes PEGylated proteins, highlighting the utility of PEG linkers in such separation techniques jenkemusa.comacs.orgresearchgate.net.
Cell Culture Studies
Functionalized surfaces created using this compound can be applied in cell culture studies biochempeg.comsmolecule.comhuatengsci.com. Immobilizing extracellular matrix proteins, growth factors, or cell adhesion ligands onto culture surfaces can mimic the in vivo cellular environment and influence cell behavior, adhesion, and differentiation ulisboa.pt. This compound allows for the controlled attachment of such biomolecules, providing a platform for studying cell-surface interactions broadpharm.combiochempeg.commedkoo.comsmolecule.com. Studies investigating the cellular activities of azido-functionalized ligands have shown promising results compared to amino-functionalized counterparts in some biological systems nih.gov.
Conjugation to Nanoparticles and Nanomaterials
This compound is applicable for the functionalization and conjugation of nanoparticles and nanomaterials biosynth.combiochempeg.comhuatengsci.com. The amine group can react with surface modifications on nanoparticles, while the azide group allows for subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes via click chemistry biosynth.combroadpharm.combiochempeg.commedkoo.comaxispharm.comsmolecule.comprecisepeg.commedchemexpress.comaxispharm.combiochempeg.comaxispharm.com. PEGylation of nanoparticles using linkers like this compound can enhance their solubility, stability, and biocompatibility, while also reducing non-specific uptake biosynth.commedkoo.com. Amino-PEG oligomers have been used in the synthesis of metallic and metal oxide nanoparticles, demonstrating the role of amino-PEG linkers in nanomaterial synthesis and functionalization medkoo.com.
Gold Nanoparticle Functionalization
Gold nanoparticles (AuNPs) are widely used in biomedical applications, and their surface functionalization is critical for targeted delivery and sensing researchgate.netrsc.orgrsc.org. This compound can be used to functionalize AuNPs, providing both a PEG layer for stability and biocompatibility and an azide handle for further conjugation biosynth.commedkoo.comresearchgate.netrsc.orgrsc.org. Studies have reported the fabrication of azide-terminal PEGylated gold nanoparticles that maintain colloidal stability and can be functionalized using click chemistry researchgate.netrsc.orgrsc.org. Amine-terminated PEGylated gold nanoparticles are also available and can be conjugated to molecules containing carboxyl groups lunanano.com. Research has investigated the binding enhancement of antigen-functionalized PEGylated gold nanoparticles on antibody-immobilized surfaces, highlighting the utility of PEGylated AuNPs in diagnostic or sensing applications medkoo.com.
Magnetic Nanoparticle Modification
Magnetic nanoparticles (MNPs), particularly superparamagnetic iron oxide nanoparticles (SPIONs), are widely used in biomedical applications such as drug delivery, imaging, and separation. Modifying the surface of these nanoparticles is crucial for improving their stability, biocompatibility, and enabling targeted delivery. PEGylation, the process of conjugating PEG chains to the nanoparticle surface, is a common strategy to enhance colloidal stability in physiological media and reduce non-specific protein adsorption. nih.gov
This compound, or similar PEG linkers with azide and amine functionalities, can be employed to functionalize magnetic nanoparticles. The amine group can be utilized for amide coupling with carboxylic acid-functionalized nanoparticle surfaces. Alternatively, the azide group can participate in click chemistry reactions with alkyne- or cyclooctyne-functionalized nanoparticles or molecules attached to the nanoparticles.
Research has demonstrated the successful fabrication of azide-functionalized PEG-coated iron oxide nanoparticles. These nanoparticles exhibit good colloidal stability in biologically relevant conditions and can be further functionalized using click chemistry approaches like CuAAC and SPAAC. nih.govcd-bioparticles.com This indicates that a PEG linker incorporating an azide group, such as this compound, can be used to introduce click chemistry handles onto the surface of magnetic nanoparticles, allowing subsequent conjugation with alkyne-containing ligands, biomolecules, or targeting agents.
Another approach involves the covalent immobilization of magnetic nanoparticles on surfaces via strain-promoted azide-alkyne click chemistry. unizar.es This method often requires one component (either the nanoparticle or the surface) to be functionalized with an azide and the other with a complementary alkyne (e.g., cyclooctyne). While the specific linker used for nanoparticle functionalization in this context may vary, a molecule like this compound could potentially be used to introduce either the azide or amine group onto a nanoparticle or a molecule intended for conjugation to the nanoparticle, which then participates in the click reaction.
Studies on amine-functionalized superparamagnetic iron oxide nanoparticles have shown that the amine groups provide active sites for facile functionalization and contribute to a positively charged surface, enabling stable dispersion in aqueous media. researchgate.net A PEG coating bearing amine functional groups on iron oxide nanoparticles can serve as a platform for incorporating various targeting, therapeutic, or imaging ligands. nih.gov this compound, possessing both an amine and a PEG chain, aligns with this strategy, offering an additional orthogonal azide handle for further modifications via click chemistry.
Simple data from studies on functionalized nanoparticles illustrates changes in surface properties. For instance, zeta potential measurements can indicate successful surface modification. In one study involving the functionalization of nanoparticles, zeta potential values changed upon successive functionalization steps. unizar.es
| Nanoparticle Type | Modification Step | Zeta Potential (mV) |
| PMAO-MNPs I | Initial | -39.5 unizar.es |
| NPs II | After PEG and Glc decoration | -32.6 unizar.es |
| NPs V | After incorporation of cyclooctynylamine derivatives | -28.8 unizar.es |
Another study on amine-functionalized superparamagnetic iron oxide nanoparticles reported a positively charged surface with a zeta potential of +29.1 mV. researchgate.net These nanoparticles, with an average size of 9.42 ± 2.93 nm, exhibited a high saturation magnetization value of 75.61 emu g⁻¹. researchgate.net
Virus-Based Nanoparticles Conjugation
Virus-based nanoparticles (VNPs) are gaining interest as platforms for drug delivery and vaccine development due to their inherent structure and ability to be engineered. Site-specific conjugation strategies are crucial for functionalizing VNPs while preserving their integrity and biological activity.
This compound can play a role in VNP conjugation by serving as a linker to attach molecules to the VNP surface or to functionalize molecules that will be conjugated to VNPs. One strategy involves introducing an azide handle into biomolecules, such as antibodies, which are then conjugated to VNPs using strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov In this scenario, this compound could potentially be used to functionalize either the antibody (via its amine group reacting with an activated carboxyl on the antibody or a modifying agent) or the VNP (if the VNP surface can be modified with an alkyne or a group reactive with the amine). The resulting azide-functionalized component then participates in the click reaction with a complementary alkyne or azide on the other component.
The use of click chemistry, facilitated by azide-containing linkers like this compound, allows for efficient and bioorthogonal conjugation under mild conditions, which is particularly important for preserving the structure and function of delicate virus-based nanoparticles and conjugated biomolecules. This approach has been shown to result in stable and functional antibody-VNP conjugates, in contrast to less specific methods that can lead to aggregation. nih.gov
Polymer and Hydrogel Synthesis via this compound Linkages
This compound is a valuable building block in the synthesis of polymers and hydrogels, particularly through the formation of linkages via its azide and amine functionalities. PEG-based polymers and hydrogels are widely used in biomaterials due to their biocompatibility and tunable properties.
Click chemistry, specifically the azide-alkyne cycloaddition, is a powerful tool for creating well-defined polymer networks and hydrogels. nih.govresearchgate.net this compound can be incorporated into polymer structures or used as a crosslinker precursor. For instance, multi-arm PEG functionalized with azide groups can be reacted with alkyne-terminated molecules, such as peptides, to form hydrogels via click chemistry. nih.gov this compound, with its single azide and single amine, can function as a monomer or a linker to introduce these reactive handles into a polymer chain or to crosslink polymer chains if complementary functional groups are present.
The amine group of this compound can also be utilized in traditional polymer synthesis reactions, such as amide formation, to create linkages within a polymer backbone or for grafting side chains. The ability to use both click chemistry and amide coupling provides flexibility in designing polymer structures and controlling their properties.
Heterobifunctional PEG derivatives containing azide and amine groups are useful for creating materials for biomedical applications, including hybrid hydrogels formed by combining different crosslinking mechanisms. mdpi.com The azide function can be introduced into PEG, and the amine terminated PEG can be prepared, allowing for diverse functionalization strategies. mdpi.com this compound embodies these functionalities in a single molecule, making it a convenient reagent for incorporating both azide and amine reactive sites into polymers or using them for crosslinking in hydrogel formation.
The synthesis of biodegradable hydrogels has been achieved through the click reaction of azido-terminated PEG with alkyne-terminated peptides. nih.gov The properties of these hydrogels, such as elasticity and degradation rate, can be influenced by the molecular weight of the PEG and the nature of the peptide crosslinker. nih.gov While 4-arm PEG was used in this specific example, the principle applies to using smaller PEG linkers like this compound to introduce azide or amine functionalities into polymer precursors for subsequent gelation via click chemistry or other reactions.
Hydrogels can also be formed by crosslinking azide-functionalized PEG with complementary functionalized peptides via SPAAC. researchgate.net This bioorthogonal crosslinking strategy is advantageous as it can be performed under physiological conditions and in the presence of live cells. researchgate.net this compound, with its azide group, is a suitable component for introducing the azide functionality into such hydrogel systems.
Applications of Azido Peg1 Amine in Advanced Research Domains
Drug Discovery and Targeted Delivery Systems
Azido-PEG1-Amine is a valuable linker molecule in the development of novel therapeutic strategies, primarily through its role in creating targeted drug delivery systems and improving the properties of drug candidates.
Development of Targeted Drug Delivery Systems
Targeted drug delivery aims to selectively deliver therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target effects and systemic toxicity nih.gov. This compound contributes to this by enabling the conjugation of therapeutic agents to targeting moieties.
This compound acts as a linker to conjugate therapeutic agents to molecules that can specifically recognize and bind to target cells, such as antibodies or aptamers nih.govsmolecule.combiochempeg.com. The amine group can be used to attach to a therapeutic agent, while the azide (B81097) group can be utilized in click chemistry to link to a targeting moiety containing an alkyne, BCN, or DBCO group broadpharm.comsmolecule.com. This approach allows for the creation of targeted conjugates, such as Antibody-Drug Conjugates (ADCs) and Aptamer-Drug Conjugates (ApDCs), directing the therapeutic payload to the desired site nih.govbiochempeg.comacs.org. For instance, aptamers can be conjugated to various therapeutic cargos, ranging from chemotherapeutics to siRNA, for targeted delivery drug-dev.com. Similarly, PEG linkers are used in ADCs to connect therapeutic agents and antibodies bocsci.com.
The incorporation of a PEG moiety, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic properties of therapeutic drugs bocsci.comresearchgate.net. PEGylation can enhance the solubility and stability of drugs, prolong their circulation half-life, reduce immunogenicity, and alter their distribution and elimination characteristics axispharm.comsmolecule.combocsci.comresearchgate.net. By using this compound as a linker, researchers can introduce a PEG group into drug candidates or drug conjugates, potentially leading to improved bioavailability and therapeutic efficacy axispharm.comsmolecule.combocsci.com. This is particularly relevant for biologics like proteins, antibodies, and nucleic acid-based therapeutics axispharm.com.
PROteolysis TArgeting Chimeras (PROTACs) Research and Development
PROTACs are heterobifunctional molecules designed to induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase medchemexpress.comtargetmol.comchemsrc.comnih.govnih.gov. They consist of two ligands, one for the target protein and one for an E3 ligase, connected by a chemical linker medchemexpress.comtargetmol.comnih.govnih.gov. This compound is employed in the synthesis and optimization of PROTAC molecules.
This compound serves as a PEG-based linker in the synthesis of PROTACs medchemexpress.comtargetmol.combioscience.co.uk. Its heterobifunctional nature allows it to bridge the E3 ubiquitin ligase ligand and the target protein ligand. The azide group can be coupled via click chemistry to a ligand containing an alkyne or other reactive group, while the amine group can be conjugated to the other ligand broadpharm.commedkoo.comnih.gov. This enables the construction of the chimeric PROTAC molecule, bringing the target protein into proximity with the E3 ligase for ubiquitination and subsequent degradation medchemexpress.comtargetmol.comchemsrc.comnih.gov. Functionalized cereblon ligands incorporating a PEG1 linker with a terminal azide, such as Lenalidomide 4'-PEG1-azide and Pomalidomide 4'-PEG1-azide, are examples of building blocks used in PROTAC research and development rndsystems.comtocris.com.
Probe Design and Molecular Imaging
This compound plays a significant role in the design and synthesis of various probes for biological imaging and analysis.
The azide group in this compound is a key feature for developing fluorescent probes, particularly those utilizing click chemistry or azide-reduction mechanisms. smolecule.comnih.gov Azide-based fluorescent probes can be designed such that a change in fluorescence occurs upon reaction of the azide moiety with a target molecule or environment. nih.govnih.gov The azide can quench fluorescence in the probe, and its transformation upon reaction (e.g., reduction to an amine or participation in click chemistry) can lead to a significant increase in fluorescence, enabling "turn-on" sensing. nih.gov While the search results did not provide specific examples of this compound directly incorporated into a fluorescent probe structure, its azide functionality makes it a valuable building block for synthesizing such probes by conjugating it to fluorophores or probe scaffolds. smolecule.com
This compound is widely used for labeling biomolecules such as proteins, peptides, oligonucleotides, and nanoparticles. biosynth.com The heterobifunctional nature allows for selective attachment to biomolecules through one functional group (e.g., the amine reacting with activated esters on the biomolecule) while leaving the azide available for subsequent conjugation via click chemistry to a reporter molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a solid support. smolecule.combiosynth.combroadpharm.comaxispharm.com This site-specific labeling approach is crucial for visualizing biomolecules, tracking their localization and dynamics in biological systems, and studying their interactions. smolecule.combiosynth.com
The labeling capabilities enabled by this compound are directly applicable in diagnostic research settings. By conjugating biomolecules to detectable labels (e.g., fluorescent dyes or enzymes) using this compound as a linker, researchers can develop assays and imaging techniques for detecting specific biomarkers, pathogens, or cellular components. smolecule.combiosynth.com This is particularly useful in developing probes for microscopy, flow cytometry, and other diagnostic platforms that rely on the specific labeling and visualization of biological targets. smolecule.com
Materials Science and Nanotechnology
This compound finds applications in materials science and nanotechnology, primarily as a building block for modifying surfaces, creating functional materials, and developing drug delivery systems. The click chemistry compatibility of the azide group and the reactivity of the amine group allow for the facile incorporation of this molecule into various material matrices or onto nanoparticle surfaces. smolecule.combiochempeg.com This can be used to impart new properties to materials, such as increased biocompatibility, altered surface charge, or the ability to conjugate other molecules for targeted applications. smolecule.comresearchgate.net For instance, it can be used to immobilize biomolecules onto surfaces for biosensors or modify nanoparticles for targeted drug delivery or imaging. smolecule.combiochempeg.com
Development of New Materials via Efficient Conjugation Techniques
This compound can be employed in the synthesis of novel materials by leveraging its azide and amine functionalities in conjugation reactions. Click chemistry, notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), are particularly relevant techniques that utilize the azide group for efficient and selective coupling acs.orgissuu.com. These reactions proceed under mild conditions, making them suitable for incorporating sensitive molecules into material matrices.
The azide group of this compound can react with complementary alkyne or strained cyclooctyne (B158145) moieties on monomers or pre-formed polymers to create new polymeric structures or modify existing ones acs.orgiris-biotech.de. This allows for the introduction of PEG chains and amine groups into materials, altering their properties such as hydrophilicity, biocompatibility, and the ability to undergo further functionalization via the terminal amine. The amine group can participate in reactions with activated esters, carboxylic acids, or aldehydes, providing another avenue for conjugation and material modification biochempeg.com. This dual reactivity enables the creation of complex materials with tailored properties for applications ranging from hydrogels to functional coatings acs.org. Incorporating clickable functionalities into polymers allows for post-polymerization modifications, offering precise control over the composition and conformation of the resulting materials acs.org.
Surface Modification of Colloidal Drug Carriers
Surface modification of colloidal drug carriers is a critical strategy to improve their stability, circulation half-life, and targeting efficiency. PEGylation, the process of attaching PEG chains to the surface of nanoparticles or liposomes, is a widely used method to achieve these goals by creating a hydrophilic shield that reduces opsonization and recognition by the reticuloendothelial system acs.orgresearchgate.net.
This compound, with its PEG linker and reactive end groups, can serve as a valuable component in the surface modification of colloidal drug carriers. The amine group can be used to conjugate this compound to the surface of carriers functionalized with reactive groups like activated esters or epoxides. Subsequently, the azide group is available for further conjugation via click chemistry to attach targeting ligands (e.g., antibodies, peptides, or carbohydrates) or imaging agents scholaris.cascbt.com. This modular approach allows for the creation of "stealth" and actively targeted drug delivery systems with improved pharmacokinetic profiles and enhanced accumulation at disease sites researchgate.netscholaris.ca. While specific research detailing the use of this compound for colloidal drug carrier modification was not extensively found, the principles of using PEG linkers with orthogonal functional groups for this purpose are well-established acs.orgresearchgate.net.
Synthesis of Metallic and Metal Oxide Nanoparticles
While this compound may not be directly involved as a reducing or capping agent in the synthesis of metallic and metal oxide nanoparticles in the same way that some biomaterials are used, its utility lies in the post-synthetic functionalization of these nanoparticles. Metallic and metal oxide nanoparticles are widely used in various applications, including catalysis, electronics, and biomedicine, due to their unique physical and chemical properties researchgate.net.
The surface properties of these nanoparticles are crucial for their performance and can be modified to enhance their stability, dispersibility, and interaction with other materials or biological systems. This compound can be conjugated to the surface of metallic or metal oxide nanoparticles that have been appropriately functionalized. For instance, if nanoparticles have surface groups reactive towards amines, this compound can be attached via its amine group . This introduces both a PEGylated layer and azide functionalities onto the nanoparticle surface. The surface-immobilized azide groups then provide a platform for further conjugation of molecules using click chemistry, enabling the attachment of targeting ligands, therapeutic agents, or imaging probes for biomedical applications scbt.com. This functionalization strategy allows for the creation of hybrid nanomaterials with tailored surface chemistry and enhanced functionalities.
Chemical Biology and Bioorthogonal Chemistry
This compound is a significant reagent in chemical biology, particularly in the realm of bioorthogonal chemistry. Its azide group is a key handle for performing reactions within complex biological systems without interfering with native biochemical processes.
Exploiting Bioorthogonal Reactions for Complex Biomolecular Construct Development
Bioorthogonal reactions are a class of chemical transformations that can occur within living systems without reacting with endogenous functional groups. The azide group is one of the most widely used bioorthogonal functional groups due to its small size and low reactivity with biological molecules acs.orgissuu.com. This compound's azide moiety readily participates in bioorthogonal click chemistry reactions, such as the CuAAC and strain-promoted azide-alkyne cycloadditions (SPAAC), with complementary alkyne or strained cyclooctyne-modified biomolecules acs.orgiris-biotech.de.
This reactivity is exploited for the development of complex biomolecular constructs. This compound can be used as a linker to conjugate various biomolecules, including peptides, nucleic acids, and carbohydrates, to other molecules or surfaces functionalized with alkyne or cyclooctyne groups issuu.com. This allows for the creation of multi-component systems, such as protein-polymer conjugates, DNA-nanoparticle hybrids, or modified cell surfaces, with precise control over the conjugation site and stoichiometry issuu.comntu.edu.sg. The PEG spacer in this compound helps to improve the solubility of the resulting constructs and can reduce steric hindrance between the conjugated entities, facilitating their biological interactions scbt.com.
Selective Modification of Proteins and Glycoproteins
Selective modification of proteins and glycoproteins is crucial for studying their function, developing protein-based therapeutics, and creating diagnostic tools. Traditional chemical modification methods often lack specificity and can target multiple amino acid residues, leading to heterogeneous products. Bioorthogonal chemistry offers a solution by allowing the site-specific labeling of proteins and glycoproteins issuu.comiris-biotech.de.
This compound can be utilized for the selective modification of proteins and glycoproteins through strategies involving the metabolic incorporation of unnatural amino acids or glycans containing bioorthogonal handles, followed by click chemistry. For example, if a protein is engineered to contain an alkyne-functionalized unnatural amino acid, this compound can be selectively conjugated to this site via CuAAC or SPAAC issuu.comiris-biotech.de. Similarly, glycoproteins can be modified by incorporating azide-functionalized sugar analogs through metabolic labeling, which can then react with alkyne- or cyclooctyne-modified molecules, potentially linked via this compound's amine group ntu.edu.sg.
Alternatively, this compound can be used to functionalize proteins or glycoproteins that have been modified to contain alkyne or strained cyclooctyne groups. The amine group of this compound can be conjugated to reactive sites on the protein or glycoprotein, introducing an azide handle that is then available for further click chemistry reactions with alkyne or cyclooctyne-tagged molecules umaine.edu. This enables the precise attachment of labels, probes, or other functional molecules to proteins and glycoproteins, facilitating studies on their localization, interactions, and activity, as well as the development of targeted bioconjugates.
Advanced Analytical Techniques for Azido Peg1 Amine Conjugates and Their Interactions
Spectroscopic Characterization of Conjugates
Spectroscopic methods provide insights into the chemical structure and functional groups present in Azido-PEG1-Amine conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural identity and purity of organic molecules, including this compound and its conjugates. ¹H NMR is particularly useful for identifying and quantifying the different types of protons in a molecule based on their chemical environment. Changes in the chemical shifts and integration of signals in the ¹H NMR spectrum can confirm the successful attachment of this compound to another molecule and provide information about the degree of functionalization. mdpi.comacs.orgnih.govnih.govnih.govresearchgate.netresearchgate.net
For example, the appearance or disappearance of characteristic peaks corresponding to the methylene (B1212753) protons adjacent to the azide (B81097) and amine groups can indicate the progress of a reaction involving these functionalities. mdpi.com ¹³C NMR can provide complementary information about the carbon skeleton of the molecule and confirm the presence of specific functional groups. acs.orgnih.govresearchgate.net NMR can also be used to quantify PEGylated species and assess the higher-order structure of conjugates. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass Spectrometry (MS) is essential for determining the molecular weight and assessing the purity of this compound and its conjugates. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization (ESI-MS) are commonly used. acs.orgnih.govnih.govnih.govmdpi.comsemanticscholar.org MS provides highly accurate mass measurements of the intact molecule and its fragments, allowing for confirmation of the expected molecular weight of the conjugate. nih.gov
MALDI-TOF MS, for instance, has been used to analyze the molecular weights of protein conjugates with PEG linkers, showing shifts towards higher molecular weights upon successful conjugation. mdpi.com The presence of peaks corresponding to unreacted starting materials or byproducts can also be detected by MS, providing valuable information about the purity of the synthesized conjugate. mdpi.com Predicted collision cross section values can also be obtained through techniques like PubChemLite, offering additional structural insights. uni.lu
UV-Vis Spectroscopy for Quantification of Labeled Molecules
UV-Vis spectroscopy is a valuable technique for the quantification of molecules that contain a chromophore, which absorbs light in the ultraviolet or visible region of the spectrum. While this compound itself does not have a strong chromophore, its conjugates with molecules possessing UV-Vis activity can be quantified using this method. nih.govresearchgate.netrsc.orgrsc.org By measuring the absorbance at a specific wavelength (λmax) characteristic of the labeled molecule, the concentration of the conjugate in a solution can be determined using the Beer-Lambert Law. nih.govrsc.org
UV-Vis spectroscopy can also be used to monitor the progress of reactions involving chromophoric molecules, such as click chemistry reactions where a UV-active alkyne or DBCO is reacted with an azide. rsc.org Changes in absorbance over time at the characteristic wavelength can provide information about the reaction kinetics. rsc.org For instance, the decrease in the characteristic alkyne absorbance of DBCO upon reaction with an azide has been monitored by UV-Vis spectrophotometry. rsc.org UV-Vis spectra can also confirm the presence of specific moieties attached to a molecule. researchgate.net
Chromatographic and Electrophoretic Methods
Chromatographic and electrophoretic techniques are employed to separate and analyze this compound conjugates based on their physical and chemical properties, such as size, charge, and hydrophobicity.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound conjugates and monitoring the progress of conjugation reactions. nih.govrsc.orgbocsci.comresearchgate.net HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By using appropriate columns and mobile phases, this compound conjugates can be separated from unreacted starting materials, byproducts, and other impurities. nih.govrsc.orgbocsci.com
HPLC can provide quantitative information about the relative amounts of different species in a sample, allowing for the determination of reaction yield and product purity. nih.govrsc.org The retention time of a conjugate in an HPLC chromatogram is characteristic of its identity and properties. nih.gov Monitoring the changes in peak areas corresponding to reactants and products over time allows for the assessment of reaction kinetics and optimization of reaction conditions. rsc.orgresearchgate.net HPLC coupled with mass spectrometry (HPLC-MS) offers even more detailed characterization by combining separation with molecular weight information. nih.gov
Gel Electrophoresis for Conjugate Analysis
Gel electrophoresis, such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) or agarose (B213101) gel electrophoresis, is a technique used to separate molecules, particularly proteins and nucleic acids, based on their size and charge. nih.govnih.govacs.orgcavidi.se This method is valuable for analyzing the formation of conjugates between this compound (or other PEG-azide/amine linkers) and biomolecules. nih.govnih.govcavidi.se
When a biomolecule is conjugated to this compound, its molecular weight increases, leading to a shift in its migration pattern on the gel compared to the unconjugated molecule. nih.govcavidi.se This allows for the visual confirmation of conjugation and estimation of the molecular weight of the conjugate. nih.govcavidi.se Gel electrophoresis can also help assess the homogeneity of the conjugation reaction and identify the presence of multiple conjugated species or unconjugated starting materials. nih.govacs.orgcavidi.se For instance, SDS-PAGE has been used to confirm the conjugation of fluorescent labels or oligonucleotides to antibodies modified with azide-PEG linkers, showing distinct bands for the conjugated products. nih.govcavidi.se Agarose gel electrophoresis can be used for size separation of conjugated nanoparticles. nih.gov
Microscopic Techniques for Visualizing Functionalized Systems
Microscopy offers indispensable tools for the direct visualization of biological and material systems modified with this compound or similar linkers. By employing techniques sensitive to specific labels or the physical structure of materials, researchers can gain critical information about the success of conjugation, the distribution of functionalized entities, and their interactions within complex environments.
Fluorescence Microscopy for Labeled Cells and Tissues
Fluorescence microscopy is a widely used technique for visualizing biological structures and processes with high sensitivity and specificity. When this compound or other azido (B1232118)/amine-functionalized PEG linkers are incorporated into probes or biomolecules, they can be subsequently labeled with fluorescent dyes, often via click chemistry. This allows for the visualization of targeted cells, tissues, or specific components within them.
The azide group on this compound is particularly useful for bioorthogonal labeling strategies, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which can attach fluorescent reporters to azide-functionalized molecules or structures in biological samples. biorxiv.orgnih.govworldscientific.comnih.govnih.govrsc.org For instance, metabolic labeling of cells with azido-modified sugars or amino acids can introduce azide groups onto cell surfaces or into newly synthesized proteins, which can then be targeted with fluorescent probes containing alkyne or cyclooctyne (B158145) moieties conjugated via PEG linkers. nih.govnih.gov
Fluorescence microscopy allows researchers to observe the distribution and localization of these fluorescently labeled conjugates within cells and tissues. This is critical for studying cellular uptake, target engagement, and the fate of functionalized molecules. Studies have utilized fluorescently labeled nanoparticles or probes functionalized with PEG linkers to track their internalization and distribution within cancer cells using confocal microscopy. acs.org The intensity and pattern of fluorescence provide information about the efficiency of labeling and the specificity of binding or uptake. nih.gov
While specific quantitative data tables for this compound conjugates in fluorescence microscopy of cells/tissues were not extensively detailed in the search results in a format suitable for direct extraction into a table, the application of the technique with similar azido/amine PEG linkers highlights its utility. Researchers typically quantify fluorescence intensity, track particle movement, or assess co-localization with specific cellular compartments.
An illustrative example of the type of data that might be collected using fluorescence microscopy for cell labeling with an azido-PEG linker conjugate could involve assessing the mean fluorescence intensity of labeled cells compared to controls, or quantifying the percentage of cells showing positive labeling.
| Cell Treatment | Labeling Strategy | Microscopy Technique | Observation/Measurement |
| Cells + Azido-PEG-Probe + Fluorophore-Alkyne | Click Chemistry (SPAAC) | Confocal Microscopy | Cell surface labeling intensity |
| Cells + Metabolic Azide Labeling + Azido-PEG-Fluorophore | Click Chemistry (CuAAC or SPAAC) | Fluorescence Microscopy | Intracellular probe distribution, intensity |
| Cells + Functionalized Nanoparticles | PEG-mediated targeting/internalization | Confocal Microscopy | Nanoparticle localization within cells |
Detailed research findings in this area often involve optimizing linker length, PEGylation density, and click chemistry conditions to achieve efficient and specific labeling with minimal background signal. nih.govutoronto.ca The photostability of the fluorescent dye conjugated via the linker is also a crucial factor for long-term imaging studies. worldscientific.com
Electron Microscopy for Nanoparticle Characterization
Electron microscopy, particularly Transmission Electron Microscopy (TEM), is an essential technique for the physical characterization of nanoparticles functionalized with this compound or related PEG linkers. TEM provides high-resolution images that allow for the visualization of nanoparticle morphology, size, size distribution, and the structure of surface coatings. nih.govrsc.orgnih.govrsc.orgacs.orgnih.govrsc.orgacs.orgnih.gov
When this compound is used to functionalize nanoparticles, for example, by conjugating to the nanoparticle surface or incorporating into a polymeric matrix, TEM can confirm the presence and assess the uniformity of the nanoparticle cores. rsc.orgrsc.orgnih.gov While the short PEG1 chain and the azido/amine groups themselves may not be directly visible by TEM due to their small size and low electron density, the presence of a PEG layer can sometimes be inferred or visualized under specific staining conditions. nih.govrsc.org
TEM is frequently used alongside other techniques like dynamic light scattering (DLS) to provide a comprehensive understanding of nanoparticle characteristics. nih.govrsc.org DLS measures the hydrodynamic diameter of particles in solution, while TEM provides the size and shape of the dried nanoparticle core. Differences between DLS and TEM measurements can sometimes indicate the presence and thickness of a hydration shell or a polymeric coating like PEG. rsc.org
Research findings using TEM to characterize nanoparticles functionalized with azido- or amine-terminated PEGs include studies on gold nanoparticles, polymeric nanoparticles, and virus-based nanoparticles. utoronto.canih.govrsc.orgnih.govrsc.orgacs.orgnih.govrsc.orgacs.orgnih.govdiva-portal.orgresearchgate.net These studies utilize TEM to:
Determine the average diameter and size distribution of the nanoparticle cores. nih.govrsc.orgrsc.orgacs.orgacs.orgnih.gov
Visualize the morphology (e.g., spherical, rod-shaped) of the functionalized nanoparticles. rsc.orgrsc.orgacs.org
Assess the formation of nanoparticle clusters or aggregates, which can be influenced by surface functionalization. rsc.orgnih.gov
In some cases, particularly with negative staining, visualize the presence of a polymer layer surrounding the nanoparticle core. nih.govrsc.org
Here is an illustrative data table showing the type of information obtained from TEM characterization of functionalized nanoparticles:
| Nanoparticle Type | Functionalization Strategy | TEM Observation | Average Core Diameter (nm) | Notes |
| Gold Nanoparticles | Azide-PEG-NHC functionalization | Quasi-spherical, faceted | 2.3-2.6 | Narrow particle size distribution. researchgate.net |
| Polymeric Nanoparticles | Amine-terminated PEG-azide coupling | Self-assembled spheres | Not specified in snippet | Azide groups on surface. utoronto.ca |
| Virus-Based Nanoparticles | Azido-PEG3-amine linker conjugation | Spherical | Not specified in snippet | Conjugation confirmed by other methods. nih.gov |
| Superparamagnetic Iron Oxide Nanoparticles | Azido-PEG23 amine linker conjugation | Spherical | 5 (core size) | Characterization of construct. nih.gov |
| Gold Nanoparticles | SH-PEG-azide and SH-PEG-COOH decoration | Spherical | Not specified in snippet | Used for cluster formation. nih.gov |
TEM provides crucial visual evidence supporting the successful synthesis and functionalization of nanoparticles with PEG linkers like this compound, offering insights into their physical characteristics before their application in biological or material systems.
Challenges and Future Directions in Azido Peg1 Amine Research
Optimizing Conjugation Efficiency and Specificity in Complex Biological Systems
A significant challenge in utilizing Azido-PEG1-Amine for bioconjugation within complex biological systems is achieving high conjugation efficiency and site-specificity. Biological systems contain a multitude of molecules with various functional groups that can potentially react with the azide (B81097) or amine moieties of this compound, leading to off-target conjugations and heterogeneous products. creativepegworks.comconicet.gov.armdpi.com
Optimizing conjugation efficiency often involves carefully controlling reaction conditions such as pH, temperature, reaction time, and reagent concentrations to favor the desired reaction pathway. For click chemistry reactions involving the azide group, the choice of catalyst (e.g., copper in CuAAC) or the use of strained alkynes (in SPAAC) is critical, although the toxicity of copper can be a limiting factor for in vivo applications. nih.govnih.govaxispharm.com Achieving site-specificity is particularly challenging when conjugating to large biomolecules like proteins, which may have multiple reactive lysine (B10760008) residues or other nucleophilic sites. nih.govcreativepegworks.comconicet.gov.ar
Current research explores strategies to enhance site-specificity, including the use of unnatural amino acids genetically encoded with azide or alkyne functionalities at specific positions within a protein. nih.govaxispharm.comnih.gov Enzymatic labeling methods are also being investigated to achieve selective modification at desired sites. axispharm.comnih.gov Furthermore, modifying the reaction conditions to exploit subtle differences in the reactivity or accessibility of functional groups on the target molecule can improve specificity. conicet.gov.aracs.org
Development of Novel this compound Derivatives with Enhanced Properties
The development of novel derivatives of this compound focuses on enhancing its properties for specific applications, such as improved reactivity, increased stability, altered solubility, or the incorporation of additional functionalities. While this compound has a short PEG chain, longer PEG chains in related derivatives (e.g., Azido-PEGn-Amine where n > 1) are explored to increase the hydrodynamic volume of conjugated molecules, potentially improving their circulation half-life and reducing immunogenicity. conicet.gov.arfrontiersin.org
Researchers are synthesizing heterobifunctional PEG derivatives with various combinations of reactive groups beyond the azide and amine, allowing for more complex and controlled conjugations. mdpi.comresearchgate.net Examples include incorporating thiol, alkyne, activated ester, or other functional groups to enable orthogonal conjugation strategies, where sequential reactions can be performed without interfering with previously introduced linkages. mdpi.comresearchgate.netconju-probe.com
Novel derivatives may also incorporate cleavable linkages that can be broken under specific biological conditions, allowing for the release of the conjugated molecule at a target site. This is particularly relevant for drug delivery applications.
Translational Research and Clinical Potential of this compound Conjugates
The translational potential of conjugates formed using this compound lies in their ability to modify biomolecules and create novel therapeutics, diagnostics, and biomaterials. PEGylation, broadly, has shown success in improving the pharmacokinetic and pharmacodynamic properties of protein and peptide therapeutics, leading to increased half-life, reduced dosing frequency, and decreased immunogenicity. conicet.gov.arfrontiersin.orgresearchgate.netresearchgate.net this compound and its derivatives can contribute to this field by enabling site-specific or selective conjugation, potentially leading to more homogeneous and effective therapeutic products. conicet.gov.arnih.govresearchgate.net
Specific areas of clinical potential include the development of antibody-drug conjugates (ADCs), where the specificity of an antibody is combined with the potency of a cytotoxic drug via a linker. bocsci.comaxispharm.com Azide-alkyne click chemistry, facilitated by azide-containing linkers like this compound, is a promising method for ADC synthesis. bocsci.comaxispharm.com Other potential applications include the creation of targeted drug delivery systems, diagnostic probes, and advanced biomaterials for tissue engineering or drug delivery scaffolds. mdpi.comacs.orgnih.gov
Translational research faces challenges in scaling up conjugation reactions to meet clinical demands, ensuring the purity and consistency of conjugated products, and conducting rigorous preclinical and clinical trials to demonstrate safety and efficacy.
Computational Modeling and Theoretical Studies for Predicting Reactivity and Interactions
Molecular dynamics simulations can model the flexibility of the PEG chain and its influence on the accessibility of the reactive ends, helping to optimize linker design and conjugation strategies. acs.org Quantum mechanical calculations can provide detailed information about the reaction mechanisms and energy barriers for the click chemistry reaction and the amine reactions, aiding in the rational design of novel derivatives with tailored reactivity.
Predictive models are being developed to assess the impact of PEGylation on protein structure, activity, and immunogenicity. acs.org By integrating computational predictions with experimental data, researchers can accelerate the development of optimized this compound-based conjugates for various applications. acs.org Challenges in this area include the complexity of accurately modeling biological systems and the need for robust experimental data to validate computational predictions.
Q & A
Q. What are the primary synthetic routes and conjugation methodologies for Azido-PEG1-Amine in bioconjugation experiments?
this compound is a heterobifunctional crosslinker with an azide (-N₃) and a primary amine (-NH₂). Its synthesis typically involves coupling a short polyethylene glycol (PEG1) spacer between the azide and amine groups. For conjugation:
- The azide reacts via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with DBCO or BCN derivatives, forming stable triazole linkages .
- The amine can form amide bonds with carboxyl groups using activators like EDC or HATU .
- Methodological Tip : Optimize molar ratios (e.g., 1:1.2 for amine:carboxyl) and reaction pH (6.5–7.5) to minimize side reactions. Monitor completion via TLC or MALDI-TOF .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- GHS Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid aerosol inhalation .
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
Q. How should this compound be stored to ensure long-term stability?
- Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles to prevent hydrolysis of the azide group .
Advanced Research Questions
Q. How can researchers optimize reaction efficiency when using this compound for site-specific protein labeling?
- Challenge : Competing reactions between the amine and azide groups.
- Solution : Use orthogonal protection strategies :
Temporarily protect the amine with a tert-butyloxycarbonyl (Boc) group during azide-alkyne conjugation.
Deprotect under mild acidic conditions (e.g., TFA) to expose the amine for subsequent reactions .
Q. What analytical techniques are recommended to assess this compound’s stability under varying experimental conditions?
- HPLC-MS : Monitor degradation products (e.g., amine oxidation or PEG chain cleavage) in buffer solutions at pH 4–9 .
- FT-IR Spectroscopy : Track azide peak intensity (∼2100 cm⁻¹) to detect premature reduction .
- Accelerated Stability Testing : Incubate at 25°C/60% RH for 4 weeks to simulate long-term storage .
Q. How can this compound be integrated into stimuli-responsive drug delivery systems?
- Design : Incorporate pH-labile linkers (e.g., hydrazone bonds) between this compound and therapeutic payloads. The azide enables bioorthogonal targeting to DBCO-functionalized carriers .
- In Vivo Validation : Use fluorescence imaging to track release kinetics in tumor models (pH 6.5 vs. 7.4) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality Control Metrics :
- Purity : ≥95% by reverse-phase HPLC .
- End-group fidelity : Confirm via ¹H NMR (δ 3.6 ppm for PEG, δ 1.6 ppm for amine) .
Methodological and Data Analysis Questions
Q. How should researchers address contradictory data in this compound conjugation efficiency studies?
- Root Cause Analysis :
- Side Reactions : Test for amine acylation or azide reduction using control reactions without catalysts .
- Solvent Effects : Compare DMSO (polar aprotic) vs. PBS (aqueous) for solubility-driven yield differences .
Q. What are the ecological implications of this compound use, and how can its environmental impact be assessed?
- Ecotoxicity Testing : Follow OECD Guidelines 201 (algae growth inhibition) and 202 (daphnia acute toxicity) to evaluate aquatic toxicity .
- Waste Management : Degrade azide residues with sodium nitrite/acid baths to form inert nitrogen gas .
Literature and Experimental Design
Q. How can researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) hypotheses using this compound?
- Example : "Does this compound-mediated conjugation enhance tumor-targeting efficiency of antibody-drug conjugates (ADCs) compared to traditional NHS ester methods?"
- Feasibility : Prioritize in vitro cytotoxicity assays (e.g., MTT) before murine models .
- Novelty : Leverage the PEG1 spacer’s balance between hydrophilicity and steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
